![molecular formula C15H14O2 B028337 2-(4-Methoxyphenyl)-1-phenylethanone CAS No. 24845-40-7](/img/structure/B28337.png)
2-(4-Methoxyphenyl)-1-phenylethanone
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Methoxyphenyl)-1-phenylethanone and its derivatives has been a topic of interest in several studies. For example, Heravi et al. (2009) discussed the synthesis of a related compound, 2-(4-methoxybenzylthio)-1-phenylethanone, highlighting the inclusion of electron-withdrawing groups in its structure (Heravi et al., 2009). Akkurt et al. (2003) reported on the synthesis of another related compound, demonstrating the intricate process of crystal structure determination through X-ray diffraction (Akkurt et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been extensively studied. The crystal structure of these compounds reveals insights into their molecular conformation and intermolecular interactions. For instance, the study by Akkurt et al. (2003) elucidates the conformational aspects of a structurally similar compound (Akkurt et al., 2003).
Chemical Reactions and Properties
The chemical reactions involving this compound are characterized by their complexity and diversity. For example, the work by Espinoza-Hicks et al. (2012) details the spectroscopic properties of a compound synthesized using this compound, which includes the analysis of its molecular structure and reactions using density functional theory (DFT) (Espinoza-Hicks et al., 2012).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as crystal structure and conformation, are crucial for understanding its applications. The studies by Akkurt et al. (2003) and Gluziński et al. (1991) provide detailed insights into these aspects (Akkurt et al., 2003); (Gluziński et al., 1991).
Chemical Properties Analysis
The chemical properties of this compound are diverse and play a significant role in its applications in various fields. The study by Pimenova et al. (2003) explores the synthesis and reactions of a related compound, shedding light on its chemical behavior and potential applications (Pimenova et al., 2003).
Scientific Research Applications
Synthesis of Novel Antibiotics : Kwiecień and Szychowska (2006) demonstrated the synthesis and reduction of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones, which hold promise for the development of new antibiotics (H. Kwiecień & M. Szychowska, 2006).
Therapeutic Applications in Inflammation : Wang et al. (2018) reported that new 2-(2-phenylethyl)-4H-chromen-4-one derivatives from Aquilaria sinensis resinous wood showed over 80% inhibition of neutrophil pro-inflammatory responses, suggesting potential therapeutic applications (Sin-Ling Wang et al., 2018).
Potential Biological Activities : A study by Heravi et al. (2009) indicated that the electron-withdrawing properties of groups in 2-(4-methoxybenzylthio)-1-phenylethanone suggest potential biological activities (M. R. P. Heravi et al., 2009).
Rational Drug Design : Marriott et al. (1999) utilized pharmacophore mapping and 3D database searching to identify potent novel lead compounds, such as 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone, for rational drug design (D. Marriott et al., 1999).
Organic Electronics Applications : Kurata et al. (2007) found that the triarylamine-bearing poly (1,4-phenylenevinylene), which includes a related structural motif, is a promising candidate for organic electronics applications due to its high molecular weight, high-spin, and solvent solubility (Takashi Kurata et al., 2007).
COVID-19 Protease Inhibitor : A 2020 study identified natural polyphenols, including compounds with a methoxyphenyl group, as potent inhibitors of the COVID-19 main protease, showing promise in fighting the virus (Ş. Adem et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methoxyphenyl)acetophenone are Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are involved in the metabolism of aralkylamines, which are a class of organic compounds that play a role in various biological processes.
Mode of Action
It is believed to interact with these enzymes, potentially altering their function
Biochemical Pathways
Given its targets, it is likely that it impacts the metabolism of aralkylamines . The downstream effects of this interaction could be broad, affecting various physiological processes.
Result of Action
Given its potential interaction with aralkylamine dehydrogenase, it may influence the metabolism of aralkylamines, potentially affecting various physiological processes .
Action Environment
The action, efficacy, and stability of 2-(4-Methoxyphenyl)acetophenone can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Future Directions
The future directions for research on “2-(4-Methoxyphenyl)-1-phenylethanone” would likely depend on its potential applications. For example, if it’s a useful intermediate in the synthesis of pharmaceuticals, research might focus on developing more efficient synthesis methods or exploring its use in the synthesis of new drugs .
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABKESJVYSQBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282582 | |
Record name | 2-(4-Methoxyphenyl)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24845-40-7 | |
Record name | 24845-40-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Methoxyphenyl)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)-1-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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